

Prothioconazole-d4: Application and Protocols for Food Safety and Residue Monitoring

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Compound of Interest

Compound Name: Prothioconazole-d4

Cat. No.: B15555845

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Abstract

Prothioconazole is a broad-spectrum systemic fungicide widely used in agriculture to control a variety of fungal diseases in crops such as cereals, oilseed rape, and peanuts.[1] Its extensive use necessitates robust and reliable analytical methods for monitoring its residues in food products to ensure consumer safety and compliance with regulatory limits. Prothioconazole is metabolized to prothioconazole-desthio, which is often the target analyte in residue analysis.[2] [3] **Prothioconazole-d4**, a deuterated analog of prothioconazole, serves as an excellent internal standard for accurate quantification in mass spectrometry-based methods, compensating for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of **Prothioconazole-d4** in food safety and residue monitoring.

Introduction

Prothioconazole belongs to the triazolinthione class of fungicides and functions as a demethylation inhibitor (DMI) by targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][4] The inhibition of the CYP51 enzyme disrupts the fungal cell membrane, leading to cell death. In plants and animals, prothioconazole is metabolized to prothioconazole-desthio, a compound of toxicological significance. Therefore, residue definitions for risk assessment often include prothioconazole-desthio.

The accurate quantification of prothioconazole and its desthio metabolite in complex food matrices can be challenging due to the presence of interfering substances. The use of a stable

isotope-labeled internal standard, such as **Prothioconazole-d4**, is crucial for achieving high accuracy and precision in analytical methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Analytical Methods

The most common and reliable method for the determination of prothioconazole and prothioconazole-desthio residues in food is HPLC-MS/MS. This technique offers high sensitivity and selectivity. The use of **Prothioconazole-d4** as an internal standard is integral to this methodology.

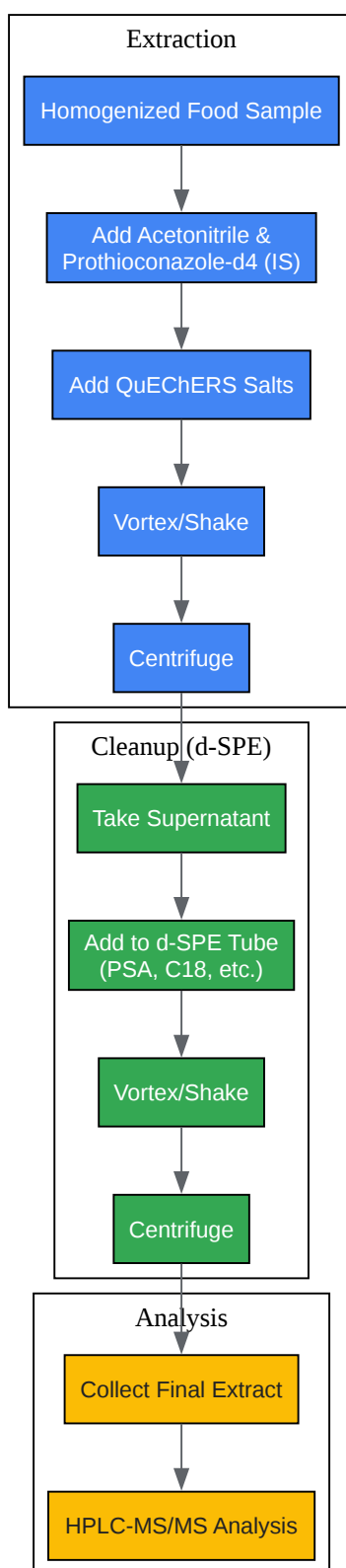
Sample Preparation: QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.

Experimental Protocol:

- Homogenization: Homogenize a representative sample of the food commodity (e.g., 10-15 g).
- Extraction:
 - Place the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add an appropriate volume of **Prothioconazole-d4** internal standard solution.
 - Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
 - Shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., primary secondary amine (PSA) for general cleanup, C18 for fatty matrices, and graphitized carbon black (GCB) for pigmented matrices).
- Vortex for 30 seconds.
- Final Centrifugation: Centrifuge the d-SPE tube.
- Analysis: Take an aliquot of the cleaned extract for HPLC-MS/MS analysis.



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Figure 1: QuEChERS Experimental Workflow.

HPLC-MS/MS Parameters

Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Experimental Protocol:

- Chromatographic Column: C18 reversed-phase column.
- Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid and 5 mM ammonium acetate) and an organic solvent like acetonitrile or methanol.
- Flow Rate: 0.4 - 0.6 mL/min.
- Injection Volume: 5 μ L.
- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

Table 1: MRM Transitions for Prothioconazole and Prothioconazole-desthio

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Prothioconazole	344	154
Prothioconazole-desthio	312	70
Prothioconazole-d4 (IS)	348	158

Note: The exact m/z values for **Prothioconazole-d4** may vary depending on the position of the deuterium labels. The values provided are illustrative.

Quantitative Data and Method Validation

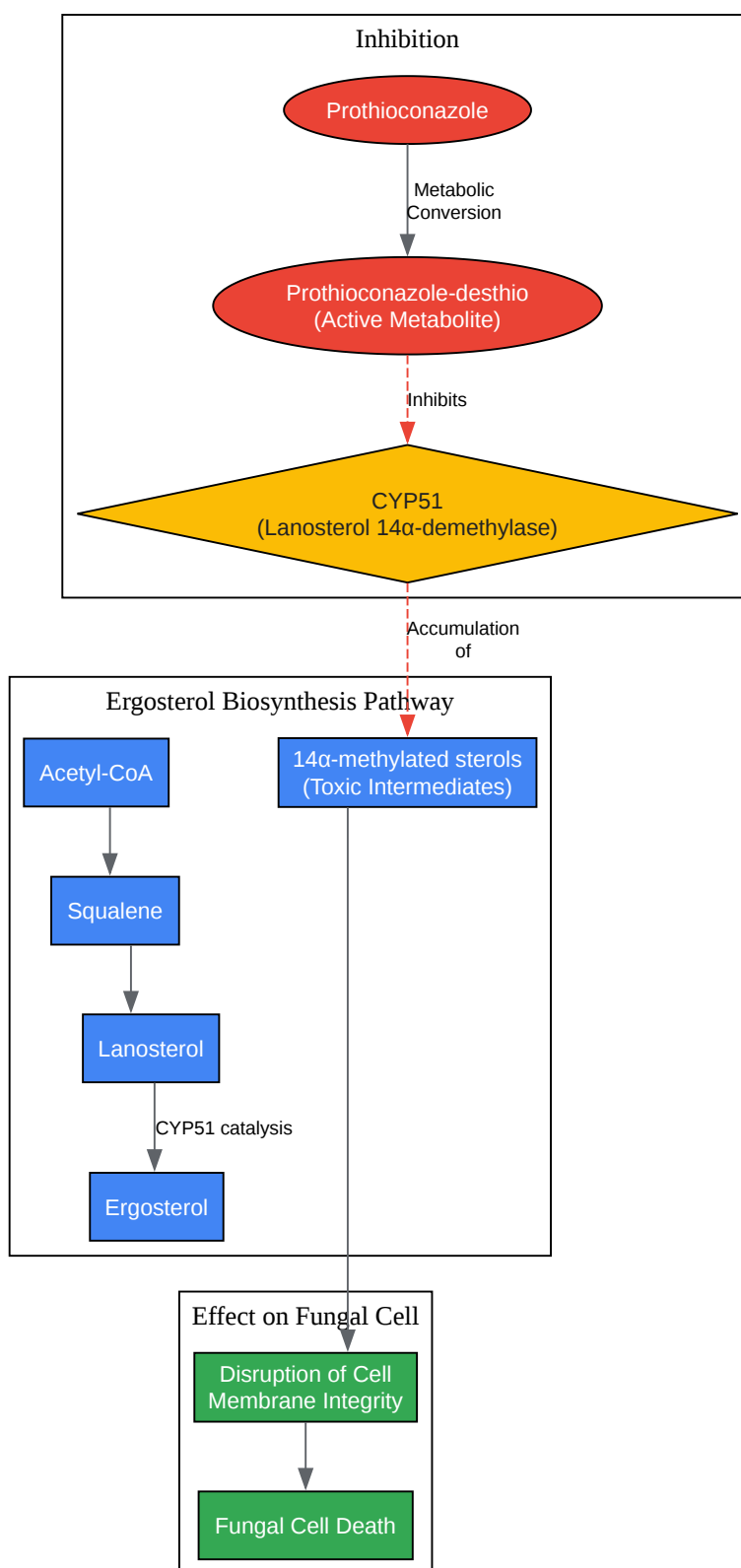
The use of **Prothioconazole-d4** as an internal standard significantly improves the accuracy and precision of the analytical method. Method validation is performed to ensure the reliability of the results.

Table 2: Validation Parameters for Prothioconazole-desthio in Various Food Matrices

Matrix	Fortification Level (mg/kg)	Recovery Rate (%)	Relative Standard Deviation (RSD) (%)	Limit of Quantification (LOQ) (mg/kg)	Reference
Cereal Grain & Rapeseed	0.01 - 0.10	87 - 116	4.3	0.01	
Barley Brewing Malt	0.02 - 0.20	87 - 116	4.3	0.02	
Porcine Liver & Kidney	Not Specified	83.6 - 105	1.5 - 10.3	0.05	
Pork	Not Specified	83.6 - 105	1.5 - 10.3	0.005	
Eggs	Not Specified	83.6 - 105	1.5 - 10.3	0.01	
Milk	Not Specified	83.6 - 105	1.5 - 10.3	0.004	
Garlic, Onions, Shallots	Not Specified	Not Specified	Not Specified	0.02	

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Prothioconazole acts as a pro-fungicide and is converted to its active metabolite, prothioconazole-desthio, which inhibits the enzyme lanosterol 14 α -demethylase (CYP51). This enzyme is critical in the ergosterol biosynthesis pathway in fungi. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14 α -methylated sterols, which disrupts the fungal cell membrane and ultimately leads to cell death.



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Figure 2: Prothioconazole's Mechanism of Action.

Conclusion

The use of **Prothioconazole-d4** as an internal standard in conjunction with HPLC-MS/MS provides a highly accurate, precise, and reliable method for the quantification of prothioconazole and its toxicologically relevant metabolite, prothioconazole-desthio, in a variety of food matrices. The detailed protocols and validation data presented in these application notes serve as a valuable resource for researchers, scientists, and professionals in the field of food safety and residue monitoring, ensuring the safety of the food supply.

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